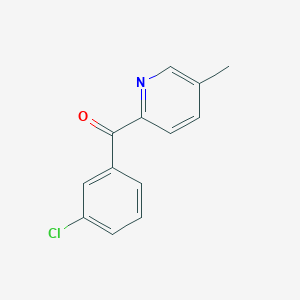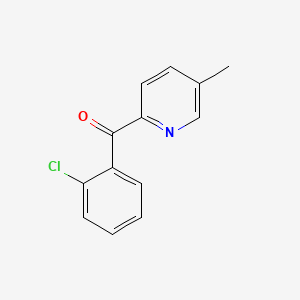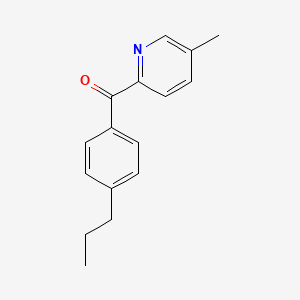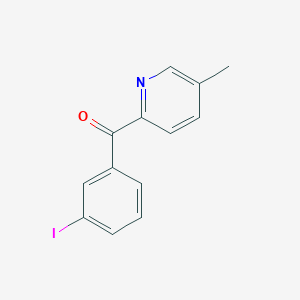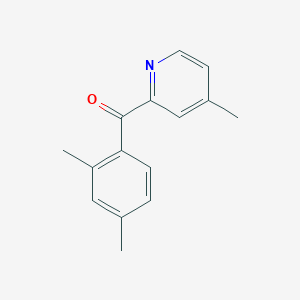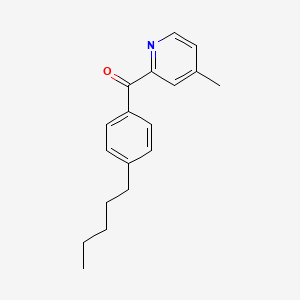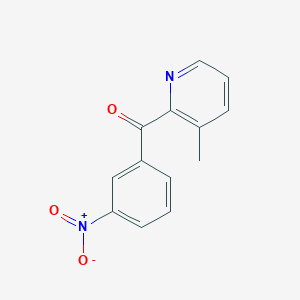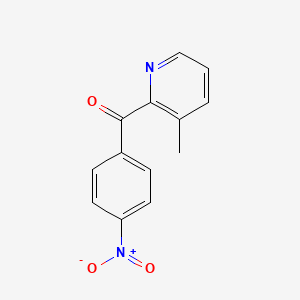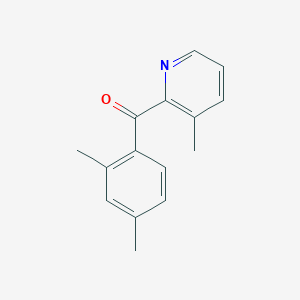
2-(4-tert-Butylbenzoyl)-3-methylpyridine
Übersicht
Beschreibung
The compound “2-(4-tert-Butylbenzoyl)-3-methylpyridine” likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “4-tert-Butylbenzoyl” part suggests a benzoyl group (a benzene ring attached to a carbonyl group) with a tert-butyl group attached at the 4-position .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show a pyridine ring attached to a benzoyl group with a tert-butyl group at the 4-position .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing carbonyl group and the electron-donating tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of a pyridine ring would likely make it a base, and the presence of a carbonyl group would likely make it polar .Wissenschaftliche Forschungsanwendungen
Electroluminescent Properties in Platinum(II) Complexes
Research has explored the electroluminescent properties of mono-cyclometalated Pt(II) complexes. These complexes include ligands with structures related to 2-(4-tert-Butylbenzoyl)-3-methylpyridine. Such studies are significant for the development of materials with potential applications in organic light-emitting diodes (OLEDs) and other electroluminescent devices (Ionkin, Marshall, & Wang, 2005).
Nonlinear Optical Properties
Compounds similar to this compound have been studied for their nonlinear optical (NLO) properties and potential as molecular switches. These materials exhibit photochromism, which is the ability to change color upon light irradiation, and have applications in optical data storage and processing technologies (Sliwa et al., 2005).
Interactions in Dye-Sensitized Solar Cells
Studies have investigated the interaction of additives, including compounds structurally related to this compound, with titanium dioxide (TiO2) substrates in dye-sensitized solar cells. These interactions are critical for understanding and improving the efficiency of solar cell devices (Wang et al., 2014).
Synthesis and Characterization in Organometallic Chemistry
Research in organometallic chemistry involves the synthesis and characterization of complexes using ligands similar to this compound. These studies contribute to the development of catalysts and materials with unique chemical properties (Rau et al., 2004).
Magnetic Studies in Rare-Earth Metal Compounds
In the field of magnetism, researchers have synthesized rare-earth metal compounds using ligands related to this compound. These compounds are studied for their magnetic properties, which are important in understanding magnetic interactions at the molecular level (Yadav et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-6-5-11-18-15(12)16(19)13-7-9-14(10-8-13)17(2,3)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTQIOFBEORCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




